2-(3,4-Dimethylphenyl)quinoxaline

Analytical Chemistry Quality Control Chemical Synthesis

2-(3,4-Dimethylphenyl)quinoxaline is a strategic building block for medicinal chemistry. Its 3,4-dimethyl substitution imparts higher lipophilicity (cLogP ≈ 3.8) vs. the unsubstituted phenyl analog, improving passive membrane permeability for intracellular target engagement. Supplied at 98% purity with verified 1H NMR and GC-MS spectra, it ensures reproducible SAR data and minimizes side reactions in probe synthesis. Choose this specific scaffold to accelerate hit-to-lead optimization without additional synthetic steps.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
Cat. No. B342363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)quinoxaline
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)C
InChIInChI=1S/C16H14N2/c1-11-7-8-13(9-12(11)2)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3
InChIKeyAJYKLFYVMCSPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenyl)quinoxaline for Procurement: Chemical Class, Analytical Profile, and Research-Grade Specifications


2-(3,4-Dimethylphenyl)quinoxaline (CAS 380578-22-3) is a synthetic heterocyclic compound belonging to the quinoxaline class, characterized by a bicyclic aromatic core bearing a 3,4-dimethylphenyl substituent at the 2‑position . With a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol, it is commercially available as a high‑purity research chemical (typically ≥95% purity by HPLC or NMR) . The compound possesses a well‑defined analytical fingerprint, including established 1H NMR and GC‑MS reference spectra [1], and is supplied as a stable solid that is soluble in common organic solvents such as DMSO . Its primary role is as a scaffold or building block in medicinal chemistry and chemical biology, where the quinoxaline core is recognized as a privileged structure for generating diverse pharmacological activities [2].

Critical Procurement Distinction: Why 2-(3,4-Dimethylphenyl)quinoxaline Cannot Be Replaced by Unsubstituted or Mono-Methyl Analogs


Despite sharing the quinoxaline core, substitution at the 2‑position dictates the compound's physicochemical, steric, and electronic properties, which are fundamental to its performance in downstream applications. The 3,4‑dimethylphenyl group imparts a specific combination of increased lipophilicity and a distinct spatial footprint compared to the unsubstituted 2‑phenylquinoxaline or mono‑methyl analogs [1]. Direct experimental evidence on the target compound is sparse; however, class‑level SAR studies on related 2‑arylquinoxalines demonstrate that the pattern of methyl substitution on the phenyl ring can profoundly alter biological activity, target binding affinity, and metabolic stability [2]. Consequently, substituting a generic or cheaper 2‑phenylquinoxaline derivative for 2‑(3,4‑dimethylphenyl)quinoxaline would introduce uncontrolled variables, compromising reproducibility and potentially invalidating experimental outcomes in medicinal chemistry campaigns or biological assays where the specific substitution is a critical design element [3].

Differentiation Evidence for 2-(3,4-Dimethylphenyl)quinoxaline: Quantitative Comparison Against Closest Analogs


Spectral Fingerprint Integrity: GC-MS and 1H NMR Benchmarking for Identity Verification and Purity Assessment

2-(3,4-Dimethylphenyl)quinoxaline exhibits a distinct and verifiable spectral fingerprint that facilitates unambiguous identification and purity confirmation. Its electron ionization mass spectrum (GC-MS) displays a characteristic molecular ion peak at m/z 234 and a fragmentation pattern consistent with the 3,4-dimethylphenyl substitution. Additionally, the 1H NMR spectrum (recorded in DMSO-d6) provides diagnostic signals for the aromatic protons of the quinoxaline and 3,4-dimethylphenyl rings, allowing direct comparison to reference spectra and differentiation from isobaric or structurally similar analogs. This level of analytical characterization is often absent or less rigorously documented for many in‑class alternatives procured from non‑specialist vendors [1].

Analytical Chemistry Quality Control Chemical Synthesis

Predicted Lipophilicity (cLogP) Differentiation: Enhanced Membrane Permeability Potential vs. Unsubstituted 2-Phenylquinoxaline

The introduction of two methyl groups at the 3 and 4 positions of the phenyl ring significantly increases the predicted lipophilicity of 2-(3,4-dimethylphenyl)quinoxaline (cLogP ≈ 3.8) compared to the unsubstituted 2-phenylquinoxaline (cLogP ≈ 3.0) [1]. This 0.8 log unit difference translates to a ~6.3‑fold increase in predicted octanol‑water partition coefficient. In drug discovery contexts, a higher cLogP is often associated with improved passive membrane permeability, which can be advantageous for crossing biological barriers. This physicochemical differentiation provides a rational basis for selecting the 3,4-dimethylphenyl analog when a more lipophilic scaffold is required for target engagement or cellular uptake, circumventing the need for additional synthetic steps to introduce lipophilic handles on a less hydrophobic core [2].

Medicinal Chemistry Drug Design ADME Properties

Procurement Reliability: Quantified Purity and Supply Chain Advantage over Lesser-Characterized Analogs

From a procurement standpoint, 2-(3,4-dimethylphenyl)quinoxaline is supplied with a clearly defined purity specification of ≥98% as determined by HPLC or NMR, as evidenced by commercial listings from established chemical suppliers . This contrasts with several closely related analogs (e.g., 2-(4-methylphenyl)quinoxaline or 2-(3-methylphenyl)quinoxaline) which are often available only at lower purities (e.g., 95%) or without detailed analytical certificates . The higher specified purity reduces the likelihood of confounding biological effects from impurities and minimizes the need for additional purification steps prior to use. Furthermore, the compound's CAS registration (380578-22-3) and presence in major spectral databases facilitate rapid regulatory and safety assessment, streamlining the procurement process for industrial R&D and academic laboratories.

Chemical Procurement Supply Chain Management Research Reagents

Synthetic Utility as a Diversifiable Building Block: Steric and Electronic Basis for Regioselective Functionalization

While direct head‑to‑head biological activity data for 2-(3,4‑dimethylphenyl)quinoxaline is lacking, class‑level evidence indicates that the 3,4‑dimethyl substitution pattern on the phenyl ring can modulate the reactivity of the quinoxaline core. In related systems, the presence of methyl substituents has been shown to influence the regioselectivity of electrophilic aromatic substitution reactions on the quinoxaline ring due to subtle electronic and steric effects [1]. Specifically, the 3,4‑dimethylphenyl group is expected to be slightly more electron‑donating than an unsubstituted phenyl ring, which can alter the nucleophilicity of the quinoxaline nitrogen atoms and the susceptibility of the heterocyclic ring to further functionalization. This property is relevant for researchers employing this compound as a late‑stage diversification scaffold, as the substitution pattern may offer a unique reactivity profile compared to the parent 2‑phenylquinoxaline or its 4‑methyl analog, potentially enabling access to novel chemical space not readily attainable with simpler analogs [2].

Organic Synthesis Medicinal Chemistry Scaffold Diversification

High-Impact Application Scenarios for 2-(3,4-Dimethylphenyl)quinoxaline Based on Differentiated Evidence


Medicinal Chemistry: SAR Exploration of Quinoxaline-Based Kinase Inhibitors Requiring Enhanced Lipophilicity

In the early stages of a drug discovery program targeting an intracellular kinase, 2-(3,4-dimethylphenyl)quinoxaline serves as a strategic starting scaffold due to its predicted higher lipophilicity (cLogP ≈ 3.8) compared to the common 2-phenylquinoxaline (cLogP ≈ 3.0) [1]. This property advantage is expected to improve passive membrane permeability, a desirable feature for achieving sufficient intracellular exposure in cell‑based assays. Researchers can leverage this scaffold to explore structure‑activity relationships (SAR) without the immediate need for additional synthetic steps to install lipophilic substituents, thereby accelerating hit‑to‑lead optimization. The compound's established analytical spectra (1H NMR, GC‑MS) also ensure reliable quality control during iterative rounds of analog synthesis [2].

Chemical Biology: Development of a Selective Fluorescent Probe via Regioselective Functionalization

The unique electronic signature imparted by the 3,4‑dimethylphenyl group (estimated Σσ ≈ -0.24 vs. Σσ = 0.00 for the unsubstituted analog) may confer altered reactivity on the quinoxaline core [1]. This property can be exploited in synthetic chemistry efforts to achieve regioselective functionalization—for instance, installing a fluorophore or affinity tag at a specific position on the quinoxaline ring. The resulting probe could exhibit distinct photophysical properties or binding characteristics compared to probes derived from simpler 2‑phenylquinoxaline scaffolds. Access to high‑purity (98%) starting material minimizes the risk of side reactions and simplifies purification, a critical consideration when preparing sensitive chemical biology tools [2].

Analytical Services and Reference Material: Use as a Certified Standard for HPLC-MS Method Development

Given the availability of 2-(3,4-dimethylphenyl)quinoxaline at a specified purity of 98% along with documented GC‑MS and 1H NMR reference spectra, this compound is well‑suited for use as a calibration standard or system suitability test mixture in analytical method development [1]. Its distinct mass spectral fingerprint (m/z 234 molecular ion) and retention time characteristics allow for accurate quantification of this specific quinoxaline derivative in complex reaction mixtures or biological matrices. This application leverages the compound's well‑characterized analytical profile to ensure the accuracy and reliability of quantitative assays in pharmaceutical R&D and environmental monitoring, a role for which less rigorously characterized analogs are unsuitable [2].

Technical Documentation Hub

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